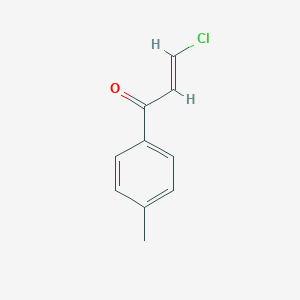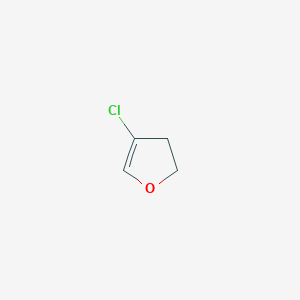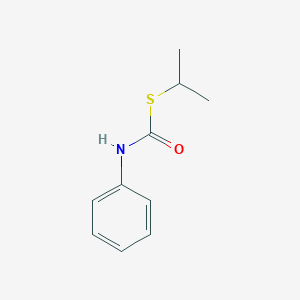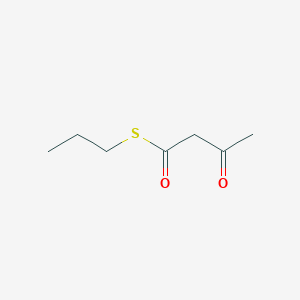
S-Propyl 3-oxobutanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propyl 3-oxobutanethioate is a chemical compound that belongs to the family of thioesters. It is also known as ethyl 3-oxobutyl sulfanylacetate or ethyl 3-oxobutanethioate. This compound is widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of S-Propyl 3-oxobutanethioate is not well understood. However, it is believed that it acts as a thioesterase inhibitor. Thioesterases are enzymes that catalyze the hydrolysis of thioester bonds. By inhibiting thioesterases, S-Propyl 3-oxobutanethioate can increase the levels of thioesters in cells, which can have various biological effects.
Biochemical And Physiological Effects
S-Propyl 3-oxobutanethioate has various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor activities. It can also inhibit the growth of various bacteria and fungi. S-Propyl 3-oxobutanethioate has also been shown to have antioxidant and neuroprotective activities.
Advantages And Limitations For Lab Experiments
S-Propyl 3-oxobutanethioate has several advantages and limitations for lab experiments. One of the advantages is its stability and ease of handling. It is also relatively easy to synthesize. However, one of the limitations is that it is not very soluble in water, which can limit its use in aqueous solutions. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the use of S-Propyl 3-oxobutanethioate in scientific research. One direction is the synthesis of novel compounds that have pharmaceutical and biological activities. Another direction is the use of S-Propyl 3-oxobutanethioate as a tool to study the role of thioesters in various biological processes. Additionally, the development of new methods for the synthesis and purification of S-Propyl 3-oxobutanethioate can also be a future direction.
Conclusion
In conclusion, S-Propyl 3-oxobutanethioate is a useful compound in scientific research. It has various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on S-Propyl 3-oxobutanethioate can lead to the development of novel compounds with pharmaceutical and biological activities.
Synthesis Methods
S-Propyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods is the reaction between ethyl acetoacetate and potassium sulfide in the presence of ethanol. The reaction results in the formation of S-Propyl 3-oxobutanethioate and potassium ethoxide. The product can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
S-Propyl 3-oxobutanethioate has various scientific research applications. It is widely used in the synthesis of novel compounds that have pharmaceutical and biological activities. It is also used as a building block in the synthesis of various heterocyclic compounds. S-Propyl 3-oxobutanethioate is also used as a reagent in the synthesis of various thioesters and thiol esters.
properties
CAS RN |
15780-61-7 |
|---|---|
Product Name |
S-Propyl 3-oxobutanethioate |
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
S-propyl 3-oxobutanethioate |
InChI |
InChI=1S/C7H12O2S/c1-3-4-10-7(9)5-6(2)8/h3-5H2,1-2H3 |
InChI Key |
QAPNPWKUMFCJPN-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)CC(=O)C |
Canonical SMILES |
CCCSC(=O)CC(=O)C |
synonyms |
3-Oxobutanethioic acid S-propyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



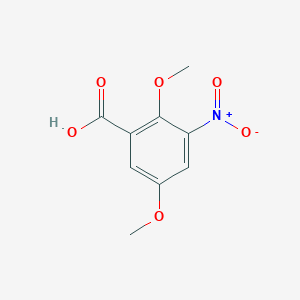
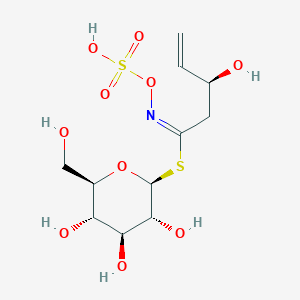
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
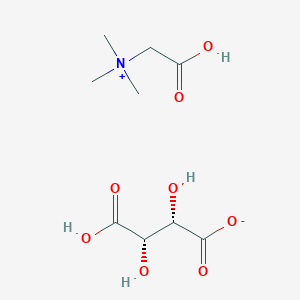
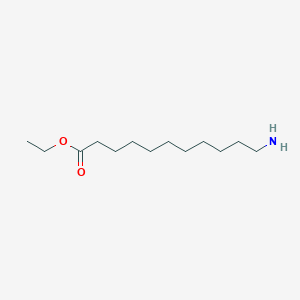
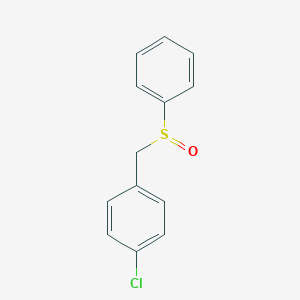
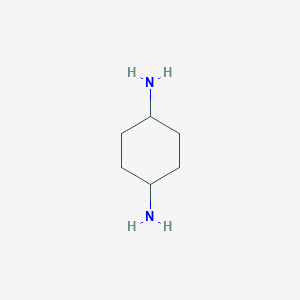
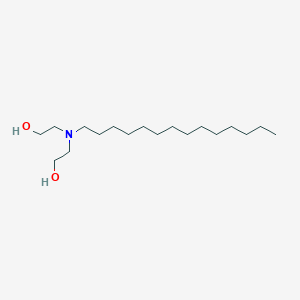
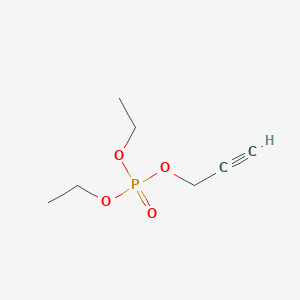
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
